5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a hydroxy-dinitrophenyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione typically involves multiple steps, starting with the nitration of a suitable phenolic precursor to introduce nitro groups. This is followed by the formation of the cyclohexane ring and the introduction of the propanoyl group. Common reagents used in these reactions include nitric acid for nitration and various catalysts to facilitate ring formation and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dinitrophenylacetic acid: Shares the hydroxy-dinitrophenyl group but differs in the acetic acid moiety.
3,5-Dinitro-4-hydroxyphenylacetic acid: Similar structure but with different functional groups.
Uniqueness
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88317-00-4 |
---|---|
Molecular Formula |
C15H14N2O8 |
Molecular Weight |
350.28 g/mol |
IUPAC Name |
5-(4-hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H14N2O8/c1-2-11(18)14-12(19)5-8(6-13(14)20)7-3-9(16(22)23)15(21)10(4-7)17(24)25/h3-4,8,14,21H,2,5-6H2,1H3 |
InChI Key |
VFZSLBKTEZPEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.